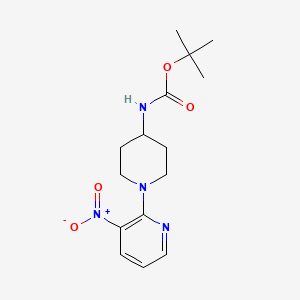

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Analyse Des Réactions Chimiques

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various bases and solvents

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds containing piperidine and pyridine structures exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. Studies suggest that it can enhance the activity of immune cells, specifically mouse splenocytes, against tumor cells through the inhibition of the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent, capable of restoring immune function at low concentrations .

Case Study 1: PD-L1 Inhibition

A PhD thesis focused on the biological activity of several piperidine derivatives, including tert-butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, confirming its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate can be compared with similar compounds such as:

tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

tert-Butyl carbamate: A simpler compound used in various synthetic applications, lacking the piperidine and pyridine rings.

(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: A compound used in the development of bifunctional protein degraders, featuring a rigid linker for optimizing drug-like properties.

Activité Biologique

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group linked to a piperidine ring that is further substituted with a 3-nitropyridine moiety. The molecular formula is , with a molecular weight of approximately 306.36 g/mol. Its structure can be represented as follows:

Research indicates that compounds featuring piperidine and nitropyridine moieties often exhibit significant biological activities, including:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, including those involved in inflammatory pathways.

- Anti-inflammatory Properties : Studies have demonstrated that such compounds can modulate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. For example, related compounds have been reported to inhibit IL-1β release and pyroptosis in macrophages stimulated with lipopolysaccharides (LPS) .

Efficacy in Preclinical Studies

Preclinical studies have evaluated the efficacy of this compound in various models:

- In Vitro Studies : In THP-1 differentiated macrophages, this compound exhibited significant inhibition of IL-1β release upon stimulation with ATP, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across different concentrations (0.1–100 µM). Results indicated that the compound had selective toxicity profiles, maintaining viability in non-target mammalian cells while effectively inhibiting pro-inflammatory responses .

Comparative Data Table

Case Study 1: NLRP3 Inflammasome Modulation

A study conducted on related compounds demonstrated their ability to prevent NLRP3 activation in HEK293 cells. The tested compounds showed a concentration-dependent inhibition of IL-1β release, highlighting the potential of piperidine-based derivatives in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

Another investigation into similar piperidine derivatives revealed their antimicrobial properties against various pathogens while exhibiting selectivity over mammalian cell lines. The findings suggest that modifications in the structure can lead to enhanced antimicrobial activity without compromising safety .

Propriétés

IUPAC Name |

tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTRLOQMXIFTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.